molecular formula C15H23NO B4747516 3-methyl-N-(4-phenylbutyl)butanamide

3-methyl-N-(4-phenylbutyl)butanamide

Cat. No. B4747516
M. Wt: 233.35 g/mol
InChI Key: FYVCBBQXKLQTHA-UHFFFAOYSA-N
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Description

3-methyl-N-(4-phenylbutyl)butanamide, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and ease of synthesis. However, its use has been associated with a high risk of addiction, overdose, and death. In

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-phenylbutyl)butanamide is similar to that of other opioids. It binds to the mu-opioid receptor in the brain, which leads to the release of dopamine and other neurotransmitters. This results in a decrease in pain perception and an increase in feelings of pleasure and euphoria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-(4-phenylbutyl)butanamide are similar to those of other opioids. It can cause respiratory depression, sedation, and euphoria. It can also lead to addiction, tolerance, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-(4-phenylbutyl)butanamide in lab experiments is its potency. It has been shown to be more potent than morphine and fentanyl in animal studies. However, its high risk of addiction and overdose makes it a dangerous substance to work with. Therefore, caution must be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for research on 3-methyl-N-(4-phenylbutyl)butanamide. One area of research could focus on developing new opioid analgesics that have less risk of addiction and overdose. Another area of research could focus on developing new treatments for opioid addiction and overdose. Additionally, more research is needed to understand the long-term effects of 3-methyl-N-(4-phenylbutyl)butanamide on the brain and body.

Scientific Research Applications

3-methyl-N-(4-phenylbutyl)butanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent analgesic effects, similar to those of other opioids such as morphine and fentanyl. However, it has also been shown to have a high risk of addiction and overdose.

properties

IUPAC Name

3-methyl-N-(4-phenylbutyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-13(2)12-15(17)16-11-7-6-10-14-8-4-3-5-9-14/h3-5,8-9,13H,6-7,10-12H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVCBBQXKLQTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-phenylbutyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.